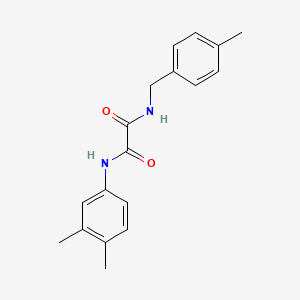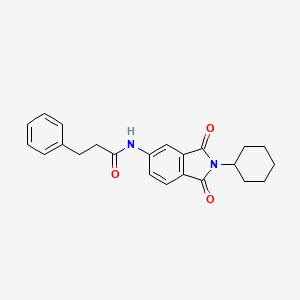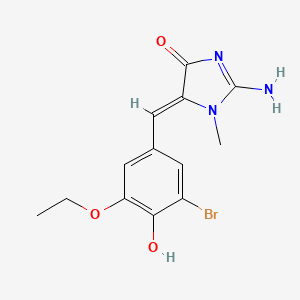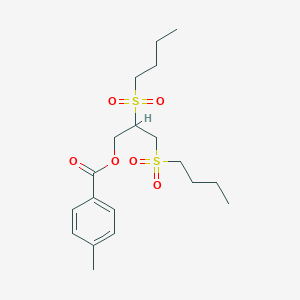
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonyl-based compound that has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is not well understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory activity. It has also been found to have antioxidant activity. In addition, 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been found to have analgesic activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. In addition, it has been found to have good stability under various conditions. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate. One of the most significant directions is the further exploration of its anti-inflammatory activity. This compound has shown promising results in vitro and in animal models, and further studies are needed to determine its potential as an anti-inflammatory agent. In addition, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of COX-2. Finally, the study of the pharmacokinetics and pharmacodynamics of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate may lead to a better understanding of its potential as a therapeutic agent.
Méthodes De Synthèse
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been synthesized using different methods. One of the most common methods is the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride. The reaction takes place under reflux conditions, and the product is obtained in good yield. Another method involves the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride and triethylamine. This method gives a higher yield of the product.
Applications De Recherche Scientifique
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of chiral compounds. In addition, 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been used in the field of medicinal chemistry. It has been found to have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6S2/c1-4-6-12-26(21,22)15-18(27(23,24)13-7-5-2)14-25-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWDPZQZXORALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(butylsulfonyl)propyl 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
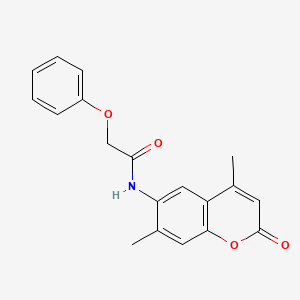
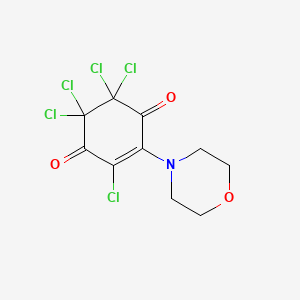
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
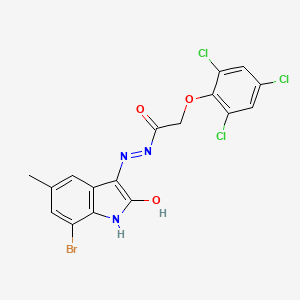
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
